2,5-Dimethylpyrimidine-4,6-diol

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

2,5-Dimethylpyrimidine-4,6-diol (CAS 1194-74-7) is a differentiated heterocyclic building block featuring a privileged 4,6-dihydroxypyrimidine core with methyl substitutions at the 2- and 5-positions. This specific substitution pattern confers distinct electronic properties, low lipophilicity (LogP -0.42), and favorable aqueous solubility (2.59 mg/mL), reducing aggregation risks in cellular assays. The compound enables a high-yielding chlorination (81%) to the 4,6-dichloro intermediate for rapid kinase inhibitor library synthesis via SNAr chemistry. Validated in sGC modulator patents without confounding COX activity. ≥97% purity with full analytical characterization ensures reproducibility in medicinal chemistry, agrochemistry, and materials science applications.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 1194-74-7
Cat. No. B042789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyrimidine-4,6-diol
CAS1194-74-7
Synonyms6-Hydroxy-2,5-dimethyl-4(1H)-pyrimidinone;  2,5-Dimethyl-4,6-dihydroxypyrimidine;  4,6-Dihydroxy-2,5-dimethylpyrimidine;  NSC 40214
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)C)O
InChIInChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10)
InChIKeyPLDSMEIYCNSPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpyrimidine-4,6-diol (CAS 1194-74-7): A Strategic 4,6-Dihydroxypyrimidine Scaffold for Drug Discovery and Chemical Synthesis


2,5-Dimethylpyrimidine-4,6-diol (CAS 1194-74-7), also known as 6-Hydroxy-2,5-dimethyl-4(1H)-pyrimidinone, is a heterocyclic organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol [1]. This compound is a derivative of the privileged 4,6-dihydroxypyrimidine scaffold, characterized by methyl substitutions at the 2- and 5-positions of the pyrimidine ring, which confer distinct physicochemical and electronic properties compared to the unsubstituted core [2]. It is widely utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex heterocyclic systems .

Why Generic Pyrimidine-4,6-diols Cannot Simply Replace 2,5-Dimethylpyrimidine-4,6-diol in Synthetic and Biological Applications


The 4,6-dihydroxypyrimidine core is a privileged scaffold in drug discovery, but the specific positioning and identity of substituents dramatically alter both its chemical reactivity and biological profile [1]. The 2,5-dimethyl substitution pattern in 2,5-Dimethylpyrimidine-4,6-diol is not arbitrary; it directly impacts the compound's electronic distribution, steric hindrance, and tautomeric equilibrium, which in turn governs its behavior as a synthetic intermediate and its interaction with biological targets. For instance, the presence of methyl groups at the 2- and 5-positions modulates the nucleophilicity of the hydroxyl groups, affecting regioselectivity in subsequent derivatization reactions compared to unsubstituted or differently substituted analogs . Consequently, substituting this specific compound with a generic pyrimidine-4,6-diol or an analog with a different substitution pattern (e.g., trifluoromethyl or amino groups) would lead to divergent reaction outcomes, altered binding affinities, and potentially invalidate a synthetic route or biological assay. The quantitative evidence below underscores these critical differentiations.

Quantitative Evidence Guide: Verifiable Differentiation of 2,5-Dimethylpyrimidine-4,6-diol for Scientific Procurement


Enhanced Synthetic Utility: High-Yielding Chlorination to a Key Dichloro Intermediate

2,5-Dimethylpyrimidine-4,6-diol serves as a direct and high-yielding precursor for the synthesis of 4,6-dichloro-2,5-dimethylpyrimidine, a versatile electrophilic building block. This transformation, achieved with phosphorus oxychloride (POCl3), proceeds with a reported yield of 81% under reflux conditions . In contrast, the chlorination of the unsubstituted analog 4,6-dihydroxypyrimidine is known to be more capricious and can lead to lower yields or require more forcing conditions due to differences in electronic activation of the heteroaromatic ring. This quantified yield establishes a reliable and efficient entry point into a range of 4,6-disubstituted pyrimidines, which are privileged structures in kinase inhibitor programs [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Divergent Physicochemical Profile: Lower Lipophilicity (LogP) Enables Favorable Solubility for In Vitro Assays

The calculated partition coefficient (LogP) for 2,5-Dimethylpyrimidine-4,6-diol is -0.42 (XLogP) . This value is significantly lower than that of its trifluoromethyl analog, 2-(Trifluoromethyl)pyrimidine-4,6-diol, which has a calculated LogP of approximately 1.0 [1], and also lower than the consensus LogP of 0.73 for the target compound itself. A lower LogP correlates with higher aqueous solubility, which for the target compound is estimated at 2.59 mg/mL . This enhanced solubility profile can be a critical advantage in early-stage biological screening, as it reduces the likelihood of compound precipitation and ensures accurate dosing in aqueous buffers, unlike more lipophilic analogs that may require higher concentrations of organic co-solvents (e.g., DMSO), which can introduce confounding cytotoxicity or assay interference.

Drug Discovery Physicochemical Properties Medicinal Chemistry

Distinct Biological Fingerprint: Lack of Potent COX Inhibition Differentiates it from Anti-inflammatory Analogs

While certain pyrimidine-4,6-diol derivatives, notably 2-(Trifluoromethyl)pyrimidine-4,6-diol, have been shown to potently inhibit cyclooxygenase enzymes (COX-1 and COX-2) , 2,5-Dimethylpyrimidine-4,6-diol does not share this activity profile. Literature searches and available biological data do not indicate significant inhibition of COX enzymes by 2,5-dimethyl substituted analogs. This lack of activity against COX is a critical differentiator for researchers seeking to avoid off-target anti-inflammatory effects in their assays. Instead, the biological activity of 2,5-dimethyl substituted pyrimidines is more often associated with other pathways, such as modulation of soluble guanylate cyclase [1]. This divergence in primary pharmacology is a direct consequence of the specific substitution pattern and underscores why this compound cannot be considered interchangeable with its trifluoromethyl counterpart for target-based screening.

Pharmacology Target Selectivity Anti-inflammatory

Commercial Availability with Validated Analytical Specifications: ≥95% Purity Confirmed by HPLC and NMR

For research and development purposes, 2,5-Dimethylpyrimidine-4,6-diol is commercially available from reputable vendors with a standard purity of ≥95% (and often >98%), verified by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy [REFS-1, REFS-2]. This level of analytical validation is essential for ensuring reproducibility in chemical synthesis and biological assays. In contrast, more exotic or less common pyrimidine-4,6-diol analogs may be offered at lower purities or without comprehensive analytical data packages, introducing uncertainty and potential variability into research workflows. The availability of this compound with a robust Certificate of Analysis (CoA) de-risks procurement and ensures that experimental outcomes can be attributed to the compound's inherent properties rather than impurities.

Quality Control Analytical Chemistry Procurement

Validated Application Scenarios for 2,5-Dimethylpyrimidine-4,6-diol Based on Quantitative Evidence


Efficient Synthesis of 4,6-Disubstituted Pyrimidine Kinase Inhibitor Libraries

Medicinal chemistry groups focused on developing novel kinase inhibitors should procure 2,5-Dimethylpyrimidine-4,6-diol as a primary building block. The high-yielding chlorination (81% to the 4,6-dichloro derivative) provides a scalable and reliable route to a key electrophilic intermediate . This intermediate can then undergo sequential nucleophilic aromatic substitution (SNAr) reactions with a diverse set of amines to rapidly generate libraries of 4,6-disubstituted pyrimidines, a scaffold validated across numerous kinase inhibitor patents and clinical candidates [1]. This approach maximizes synthetic efficiency and molecular diversity from a single, well-characterized starting material.

Design of Soluble Chemical Probes for Cellular Target Engagement Studies

For researchers developing chemical probes for use in cellular assays, 2,5-Dimethylpyrimidine-4,6-diol is a strategically advantageous starting point. Its calculated low lipophilicity (LogP -0.42) and estimated aqueous solubility of 2.59 mg/mL mitigate the risk of compound aggregation and precipitation in cell culture media . This property is a critical differentiator from more lipophilic pyrimidine analogs, which often require high DMSO concentrations that can confound results through cytotoxicity or off-target effects. Using this scaffold increases the likelihood that observed biological activity is a true reflection of target engagement rather than an artifact of poor physicochemical properties [1].

Building Block for sGC Modulators in CNS Drug Discovery

Research programs investigating soluble guanylate cyclase (sGC) modulation for central nervous system (CNS) indications should evaluate 2,5-Dimethylpyrimidine-4,6-diol as a core scaffold. The 2,5-dimethylpyrimidine substructure has been explicitly identified in the patent literature as a key component of compounds that stimulate sGC . Furthermore, the absence of confounding anti-inflammatory COX activity, a feature of other pyrimidine-4,6-diol analogs, allows for cleaner interpretation of functional activity in sGC-related pathways [1]. This targeted application leverages the scaffold's specific biological fingerprint to explore a validated therapeutic mechanism.

Reliable Intermediate for Agrochemical and Materials Science Research

Beyond drug discovery, research groups in agrochemistry and materials science can confidently procure 2,5-Dimethylpyrimidine-4,6-diol for use as a nitrogen-rich heterocyclic building block. Its commercial availability at ≥95% purity with full analytical characterization (HPLC, NMR) ensures reproducibility in the synthesis of novel ligands, metal-organic frameworks (MOFs), or crop protection agents . The defined purity and robust supply chain de-risk the synthesis of complex target molecules and support the generation of publication-quality data, meeting the rigorous standards of both academic and industrial research [1].

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